molecular formula C17H23NO B106495 (S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline CAS No. 51072-36-7

(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline

Cat. No. B106495
CAS RN: 51072-36-7
M. Wt: 257.37 g/mol
InChI Key: NPEVCJZMQGZNET-UHFFFAOYSA-N
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Description

Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is a colorless hygroscopic liquid at room temperature with a penetrating, unpleasant odor . Isoquinoline and its derivatives are used in manufacturing dyes, preparing rubber accelerators, and as a solvent for terpenes and resins .


Synthesis Analysis

Isoquinoline synthesis involves several methods, including the Pictet-Spengler reaction, which involves the condensation of phenylethylamine and an aldehyde . Another method involves the coupling of aryl ketones and hydroxylamine, followed by a rhodium-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .


Molecular Structure Analysis

Isoquinoline consists of a benzene ring fused to a pyridine ring. The molecular formula is C9H7N . The structure can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry .


Chemical Reactions Analysis

Isoquinoline and its derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

Isoquinoline has a molecular weight of 143.18 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. The topological polar surface area is 12.9 Ų .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives exhibit a wide range of biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. Their diverse pharmacological actions are critical for the development of novel low-molecular-weight (LMW) inhibitors for various pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline (THIQ) derivatives are known as 'privileged scaffolds' in drug discovery, initially recognized for their neurotoxicity but later found to have neuroprotective and anticancer properties. The US FDA approval of trabectedin for the treatment of soft tissue sarcomas highlights the therapeutic potential of THIQs in cancer treatment. These derivatives are being explored for their roles in treating infectious diseases like malaria, tuberculosis, HIV, and more, showcasing their broad therapeutic applications (Singh & Shah, 2017).

Antioxidant Activities of Isoquinoline Derivatives

Isoquinoline derivatives, including ethoxyquin and its analogues, have been studied for their antioxidant efficacy in protecting valuable polyunsaturated fatty acids in fish meal against oxidation. This indicates the potential use of isoquinoline derivatives as natural food additives and their role in reducing medicinal costs by substituting synthetic antioxidants (de Koning, 2002).

Anti-inflammatory and Anticancer Agents from Plant Isoquinoline Alkaloids

Research on natural isoquinoline alkaloids and their N-oxides isolated from different plant species has demonstrated confirmed antimicrobial, antibacterial, antitumor, and other activities. These compounds, with potential new applications predicted by structure-activity relationship (SAR) studies, highlight the role of isoquinoline N-oxides alkaloids as a significant source of leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Mechanism of Action

The mechanism of action of isoquinoline derivatives can vary widely depending on their structure and the biological target. Some isoquinoline derivatives have been found to have antimicrobial and cytotoxic activities .

Safety and Hazards

Isoquinoline is harmful if swallowed and fatal in contact with skin. It causes skin irritation and serious eye irritation. In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and seek medical attention .

Future Directions

Isoquinoline and its derivatives have been the focus of therapeutic research due to their wide range of biological properties. They have potential applications in the treatment of various diseases, including infectious diseases and neurodegenerative disorders .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEVCJZMQGZNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952699
Record name 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
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Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51072-36-7, 30356-07-1, 30356-08-2, 57849-23-7
Record name 1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
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Record name (S)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline
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Record name (R)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline
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Record name 1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline
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Record name (1)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline
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Record name 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
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Record name 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
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Record name (S)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
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Record name (±)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
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Synthesis routes and methods

Procedure details

N-Alkyl allylic tertiary amines are dealkylated as illustrated by treatment of (-)-1-(p-methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline in cold methylene chloride with m-chloroperbenzoic acid followed by the addition of aqueous ferrous chloride to provide a good yield of (+)-1-(p-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline with substantial if not complete retention of optical activity. The product is an intermediate in a synthesis of the analgesic known as butorphanol.
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